molecular formula C27H50P2 B15343757 Dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane

Dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane

Cat. No.: B15343757
M. Wt: 436.6 g/mol
InChI Key: UFYQPOMAAKOMQC-UHFFFAOYSA-N
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Description

1,2-Bis-(Dicyclohexylphosphino)propane is an organophosphorus compound with the molecular formula C26H48P2. It is a white solid that is soluble in nonpolar organic solvents. This compound is widely used as a bulky and highly basic diphosphine ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis-(Dicyclohexylphosphino)propane can be synthesized through the reaction of dicyclohexylphosphine with ethylene oxide under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis-(Dicyclohexylphosphino)propane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of 1,2-Bis-(Dicyclohexylphosphino)propane can lead to the formation of phosphine oxides.

  • Reduction: Reduction reactions can produce diphosphines with different substituents.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

1,2-Bis-(Dicyclohexylphosphino)propane is extensively used in scientific research due to its unique properties as a ligand in coordination chemistry. It is employed in the synthesis of transition metal complexes, which are crucial in catalysis and organic synthesis. Additionally, it finds applications in the fields of biology and medicine, where it is used in the development of new drugs and therapeutic agents. In industry, it is utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Bis-(Dicyclohexylphosphino)propane exerts its effects involves its coordination to metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as cross-coupling reactions and hydrogenation. The molecular targets and pathways involved include the activation of substrates and the stabilization of intermediates during the reactions.

Comparison with Similar Compounds

  • 1,2-Bis-(Dicyclohexylphosphino)ethane (dcpe)

  • 1,1'-Bis(dicyclohexylphosphino)ferrocene (dppf)

  • 1,3-Bis(dicyclohexylphosphino)propane (dcp)

Properties

Molecular Formula

C27H50P2

Molecular Weight

436.6 g/mol

IUPAC Name

dicyclohexyl(1-dicyclohexylphosphanylpropan-2-yl)phosphane

InChI

InChI=1S/C27H50P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h23-27H,2-22H2,1H3

InChI Key

UFYQPOMAAKOMQC-UHFFFAOYSA-N

Canonical SMILES

CC(CP(C1CCCCC1)C2CCCCC2)P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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